4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Sulfonyl chloride hydrolysis during storage and poor solubility in organic media are common workflow bottlenecks. This para-substituted arylsulfonyl chloride (MW 264.73) solves both issues. - **Structural advantage:** Ethoxyethoxy chain enhances organic solubility and provides a tunable handle for modulating logP of derived sulfonamides vs. 4-methoxy or unsubstituted analogs. - **Reactive handle:** Electrophilic Cl for sulfonamide formation with amines (stable under physiological conditions). - **Supply:** ≥98% purity. Packaged under inert gas. Sealed, dry storage at 2-8°C.

Molecular Formula C10H13ClO4S
Molecular Weight 264.73 g/mol
CAS No. 264624-20-6
Cat. No. B3369920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride
CAS264624-20-6
Molecular FormulaC10H13ClO4S
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10(6-4-9)16(11,12)13/h3-6H,2,7-8H2,1H3
InChIKeyKJPYBXNRJJZNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride: Overview & Procurement


4-(2-Ethoxyethoxy)benzene-1-sulfonyl chloride is an arylsulfonyl chloride building block (C₁₀H₁₃ClO₄S; MW 264.73 g/mol) characterized by a para-substituted 2-ethoxyethoxy side chain [1]. The compound serves as a reactive electrophile for sulfonamide formation via nucleophilic attack by primary or secondary amines . Commercial availability typically specifies purity ≥98%, with storage recommendations of sealed, dry conditions at 2–8 °C to mitigate hydrolytic degradation .

Reactive sulfonyl chloride electrophile for sulfonamide synthesis Primary workflow: amine coupling, library construction
High specified purity and cold-chain storage support reagent integrity Moisture-sensitive; controlled conditions recommended
Para-ethoxyethoxy substituent enables tunable logP and solubility profile Class-level property modulation for derived sulfonamides

Why Generic Substitution Fails for 4-(2-Ethoxyethoxy)benzenesulfonyl Chloride


The 2-ethoxyethoxy substituent at the para position is not a passive structural variant; it is a functional design element that directly alters physicochemical properties critical to synthetic workflow and downstream molecular performance. In contrast to unsubstituted benzenesulfonyl chloride or simple 4-alkoxy analogs, the ethoxyethoxy chain introduces a balanced hydrophilic–lipophilic character that enhances solubility in organic solvents while maintaining compatibility with aqueous workup . This substitution pattern also provides a tunable handle for modulating the logP and metabolic stability of derived sulfonamides . Substituting with a simpler analog (e.g., 4-methoxybenzenesulfonyl chloride or benzenesulfonyl chloride) would eliminate these solubility advantages and reduce the potential for fine-tuning the physicochemical profile of the final molecular entity.

Replacing with unsubstituted benzenesulfonyl chloride removes the ethoxyethoxy chain, which may shift logP and alter solvent compatibility in multi-step syntheses.
Similar CAS, different polarity profile
4-Methoxy analogs lack the additional H-bond acceptors provided by the ethoxyethoxy chain; this can reduce polarity and may affect reaction homogeneity or purification behavior.
Structural analog, not interchangeable for solubility-driven workflows

4-(2-Ethoxyethoxy)benzenesulfonyl Chloride vs. Closest Analogs


Lipophilicity (LogP) vs. Benzenesulfonyl Chloride

The predicted logP of 4-(2-ethoxyethoxy)benzenesulfonyl chloride is 2.03 , whereas the experimental logP of the unsubstituted parent benzenesulfonyl chloride is 3.39 at 23°C . The ethoxyethoxy substituent reduces lipophilicity by approximately 1.36 log units, indicating enhanced polarity and improved solubility in aqueous-organic solvent mixtures.

Lipophilicity (logP)
Class-level inference
Target: Predicted 2.03
Comparator: Benzenesulfonyl chloride, experimental 3.39 (23°C)
Δ = -1.36 log units
Lower lipophilicity may improve aqueous-organic solubility and reduce non-specific binding in early discovery screens.
Predicted data; experimental confirmation advised
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Commercial Purity and Storage Stability

The compound is commercially available with a certified purity of ≥98% and specified storage at 2–8°C sealed under dry conditions . In contrast, the unsubstituted parent benzenesulfonyl chloride is typically offered at 96–98% purity but is a moisture-sensitive liquid that decomposes in water , often requiring more stringent handling. The higher specified purity of the ethoxyethoxy derivative and defined storage guidelines provide greater confidence in reagent integrity for reproducible syntheses.

Purity & Storage
Cross-study comparable
≥98% purity, storage at 2–8°C (sealed, dry)
Comparator: 96–98%, moisture-sensitive liquid, decomposes in water
Specified cold-chain storage may support lot consistency and reduce hydrolysis-related variability.
Vendor specifications; verify upon receipt
Synthetic Chemistry Building Blocks Reagent Procurement

Solubility Predictors: H-Bond Acceptors & Molecular Weight

The compound possesses a molecular weight of 264.73 g/mol and 4 hydrogen bond acceptors (ether oxygens plus sulfonyl oxygens) . In comparison, 4-methoxybenzenesulfonyl chloride (MW 206.65 g/mol) has only 2 hydrogen bond acceptors [1]. The additional ether linkages in the ethoxyethoxy chain increase polarity and solvent interaction capability, contributing to its documented solubility in organic solvents and predicted moderate aqueous compatibility.

H-Bond Acceptors
Class-level inference
Target: 4 HBA (2 ether + 2 sulfonyl)
Comparator (4-MeO analog): 2 HBA
+2 HBA groups
Increased H-bond acceptor count correlates with enhanced polar solvent interaction, supporting reaction homogeneity.
Structural analysis; performance in specific solvents to verify
Medicinal Chemistry Drug-Likeness Physicochemical Profiling

4-(2-Ethoxyethoxy)benzenesulfonyl chloride Key Applications


Sulfonamide Synthesis for Medicinal Chemistry

The compound is employed as a sulfonylating agent for the synthesis of sulfonamide libraries . The ethoxyethoxy substituent provides a starting point for further functionalization or can be retained to modulate the physicochemical properties (e.g., logP, solubility) of the resulting sulfonamide , which is essential for optimizing drug-like properties during lead optimization campaigns .

Conjugation and Bioconjugation Building Blocks

The sulfonyl chloride functionality serves as an electrophilic handle for conjugation with amine-containing biomolecules or polymers. The ethoxyethoxy chain enhances organic solvent solubility, which can be beneficial in solid-phase synthesis or polymer-supported reactions where reagent solubility is critical for efficient coupling [1]. The derived sulfonamide linkage is generally stable under physiological conditions, making it suitable for constructing bioconjugates .

Specialty Intermediates for Agrochemicals & Materials

Arylsulfonyl chlorides are versatile intermediates in the synthesis of agrochemicals and functional materials. The unique ethoxyethoxy substitution pattern on this compound allows for the introduction of a solubilizing ether chain into target molecules, which can be advantageous for developing compounds with tailored solubility and processability .

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Reactive sulfonyl chloride electrophile; ethoxyethoxy chain for logP modulation
Reaction homogeneity, purity of derived sulfonamides, solubility profiles
Bioconjugation building block
Amine-reactive handle with enhanced organic solvent solubility
Coupling efficiency in mixed aqueous/organic systems; sulfonamide stability under assay conditions
Agrochemical & materials intermediates
Solubilizing ethoxyethoxy chain for tailored processability
Solubility in process solvents, compatibility with downstream functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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